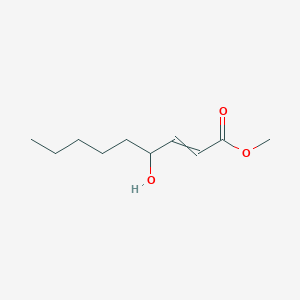
Methyl 4-hydroxynon-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxynon-2-enoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COOCH3) attached to a non-2-enoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxynon-2-enoate can be synthesized through a two-step sequence involving the Michael addition of N-acetyl-L-cysteine to methyl 4-hydroxynon-2(E)-enoate, followed by reduction of the intermediate adducts with lithium borohydride . The starting methyl esters are obtained from heptanal and methyl 4-chlorophenyl-sulfinylacetate via a sulfoxide piperidine and carbonyl reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxynon-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides and alcohols are often used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Nonanoic acid and 4-hydroxynonanal.
Reduction: 4-hydroxynonanol.
Substitution: Methyl 4-alkoxynon-2-enoate and other ester derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxynon-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular processes.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-hydroxynon-2-enoate involves its reactivity as an electrophile. The compound can form adducts with nucleophiles such as thiol and amino groups through Michael addition reactions . This reactivity is significant in biological systems, where it can modify proteins and other biomolecules, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxynonenal: A closely related compound with similar reactivity and biological effects.
Methyl 4-hydroxy-2-nonenoate: Another ester derivative with comparable properties.
Uniqueness
Methyl 4-hydroxynon-2-enoate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility characteristics. This makes it particularly useful in synthetic applications where selective reactivity is desired.
Propiedades
Número CAS |
84477-15-6 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
methyl 4-hydroxynon-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-3-4-5-6-9(11)7-8-10(12)13-2/h7-9,11H,3-6H2,1-2H3 |
Clave InChI |
KHWJRDOTQVENHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















